Cas no 2925-96-4 (2,4-dichloro-6-(trifluoromethyl)pyrimidin-5-amine)

2,4-Dichloro-6-(trifluoromethyl)pyrimidin-5-amine is a fluorinated pyrimidine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—a trifluoromethyl group and reactive chloro substituents—enhance its reactivity, making it a versatile intermediate for nucleophilic substitution and cross-coupling reactions. The electron-withdrawing trifluoromethyl group improves metabolic stability in bioactive compounds, while the dichloro-pyrimidine scaffold allows selective functionalization. This compound is particularly valuable in the development of herbicides, fungicides, and pharmaceutical candidates due to its ability to modulate physicochemical properties. High purity and consistent quality ensure reliable performance in research and industrial applications. Proper handling is advised due to its reactivity.
2,4-dichloro-6-(trifluoromethyl)pyrimidin-5-amine structure
2925-96-4 structure
Product Name:2,4-dichloro-6-(trifluoromethyl)pyrimidin-5-amine
CAS No:2925-96-4
MF:C5H2Cl2F3N3
MW:231.990688800812
CID:281646
PubChem ID:243101
Update Time:2025-05-19

2,4-dichloro-6-(trifluoromethyl)pyrimidin-5-amine Chemical and Physical Properties

Names and Identifiers

    • 5-Pyrimidinamine,2,4-dichloro-6-(trifluoromethyl)-
    • 2,4-dichloro-6-(trifluoromethyl)pyrimidin-5-amine
    • 2,4-Dichloro-6-(trifluoromethyl)-5-pyrimidinamine
    • Pyrimidine, 5-amino-2,4-dichloro-6- (trifluoromethyl)-
    • DTXSID70287740
    • 2925-96-4
    • NSC52337
    • CS-0236643
    • NSC-52337
    • 2,4-Dichloro-6-(trifluoromethyl)-5-pyrimidinamine #
    • F91626
    • A822388
    • 5-Amino-2,4-dichloro-6-(trifluoromethyl)pyrimidine
    • AKOS000320365
    • Pyrimidine,4-dichloro-6-(trifluoromethyl)-
    • 5-Pyrimidinamine, 2,4-dichloro-6-(trifluoromethyl)-
    • EN300-1721209
    • Pyrimidine, 5-amino-2,4-dichloro-6-(trifluoromethyl)-
    • SB60032
    • ADJRDPPTOGKOHU-UHFFFAOYSA-N
    • 2,4-bis(chloranyl)-6-(trifluoromethyl)pyrimidin-5-amine
    • Inchi: 1S/C5H2Cl2F3N3/c6-3-1(11)2(5(8,9)10)12-4(7)13-3/h11H2
    • InChI Key: ADJRDPPTOGKOHU-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(C(F)(F)F)=NC(=N1)Cl)N

Computed Properties

  • Exact Mass: 230.95796
  • Monoisotopic Mass: 230.9577870g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 51.8Ų

Experimental Properties

  • PSA: 51.8

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Additional information on 2,4-dichloro-6-(trifluoromethyl)pyrimidin-5-amine

Comprehensive Overview of 2,4-Dichloro-6-(trifluoromethyl)pyrimidin-5-amine (CAS No. 2925-96-4)

2,4-Dichloro-6-(trifluoromethyl)pyrimidin-5-amine (CAS No. 2925-96-4) is a fluorinated pyrimidine derivative with significant applications in pharmaceutical and agrochemical research. This compound, characterized by its trifluoromethyl group and dichloro-substituted pyrimidine core, has garnered attention due to its unique chemical properties and potential in drug discovery. Researchers are increasingly exploring its role in the synthesis of bioactive molecules, particularly in the development of antimicrobial agents and herbicides.

The structural features of 2,4-dichloro-6-(trifluoromethyl)pyrimidin-5-amine make it a versatile intermediate in organic synthesis. Its electron-withdrawing trifluoromethyl group enhances reactivity, enabling selective substitutions at the 2- and 4-positions. This property is critical for designing compounds with improved binding affinity and metabolic stability, addressing current challenges in medicinal chemistry. Recent studies highlight its utility in creating heterocyclic scaffolds, which are pivotal in modern drug design.

In agrochemical applications, CAS No. 2925-96-4 serves as a precursor for crop protection agents. The pyrimidine ring system, combined with halogen substituents, contributes to its efficacy against resistant pests. With growing global demand for sustainable agriculture, this compound aligns with trends favoring low-toxicity and high-efficiency solutions. Industry experts are investigating its potential in next-generation plant growth regulators and pesticide formulations.

From a synthetic perspective, the preparation of 2,4-dichloro-6-(trifluoromethyl)pyrimidin-5-amine involves multi-step protocols, often starting from trifluoromethylated precursors. Advanced techniques like microwave-assisted synthesis and catalyzed cross-coupling reactions have improved yields and reduced environmental impact. These innovations resonate with the pharmaceutical industry's shift toward green chemistry principles.

The compound's physicochemical properties, including solubility and thermal stability, have been extensively documented. Its logP value suggests moderate lipophilicity, making it suitable for formulations requiring balanced bioavailability. Analytical methods such as HPLC and NMR spectroscopy are routinely employed for purity assessment, ensuring compliance with Good Manufacturing Practices (GMP).

Emerging research explores the role of 2925-96-4 in material science, particularly in designing fluorinated polymers with enhanced durability. The trifluoromethyl-pyrimidine moiety contributes to thermal resistance, appealing to industries developing high-performance coatings. This interdisciplinary application underscores the compound's adaptability beyond traditional domains.

Regulatory agencies have classified 2,4-dichloro-6-(trifluoromethyl)pyrimidin-5-amine under appropriate safety guidelines. Handling protocols emphasize personal protective equipment (PPE) and ventilation controls, reflecting standard laboratory practices. Environmental studies indicate moderate biodegradability, prompting ongoing efforts to optimize waste management strategies during large-scale production.

Market analyses project steady growth for fluorinated pyrimidines, driven by demand in precision agriculture and targeted therapeutics. Patent filings related to CAS 2925-96-4 demonstrate sustained innovation, particularly in combination therapies and synergistic formulations. Stakeholders are monitoring its potential in addressing antimicrobial resistance (AMR), a critical global health priority.

For researchers sourcing 2,4-dichloro-6-(trifluoromethyl)pyrimidin-5-amine, quality parameters like isomeric purity and residual solvent levels are crucial selection criteria. Reputable suppliers provide certificates of analysis (CoA) and stability data, facilitating compliance with ISO standards. Storage recommendations typically include anhydrous conditions and light-sensitive packaging to preserve integrity.

Future directions for 2925-96-4 include exploration in bioconjugation techniques and prodrug development. Its compatibility with click chemistry platforms opens possibilities for creating theranostic agents. As computational tools advance, in silico modeling of derivatives may accelerate discovery pipelines, reducing reliance on empirical screening methods.

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